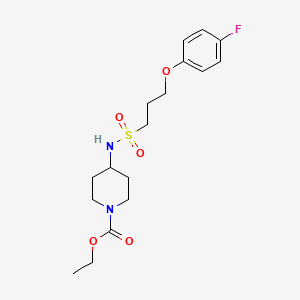

Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate

Description

Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a sulfonamido linker and a 4-fluorophenoxypropyl side chain, capped by an ethyl carboxylate group. Its molecular structure combines aromatic, sulfonamide, and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals. The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, while the sulfonamido moiety may contribute to target-binding interactions, such as hydrogen bonding or enzyme inhibition.

Properties

IUPAC Name |

ethyl 4-[3-(4-fluorophenoxy)propylsulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O5S/c1-2-24-17(21)20-10-8-15(9-11-20)19-26(22,23)13-3-12-25-16-6-4-14(18)5-7-16/h4-7,15,19H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROFIDUBTOUFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals. Its molecular formula is , indicating the presence of a fluorophenoxy group and a sulfonamide moiety, both of which are known to enhance biological activity.

This compound primarily acts through the inhibition of specific enzymes involved in cellular signaling pathways. Research suggests that it may inhibit the Raf/MEK/ERK signaling pathway, which plays a crucial role in cell survival, proliferation, and tumorigenesis. This pathway is frequently dysregulated in various cancers, making inhibitors of this pathway potential candidates for cancer therapy .

In Vitro Studies

- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The IC50 values indicate effective concentration ranges for therapeutic use.

- Apoptosis Induction : this compound has been shown to induce apoptosis in treated cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

In Vivo Studies

In animal models, the compound exhibited anti-tumor activity. Mice treated with this compound showed reduced tumor growth compared to control groups. This supports its potential as an anti-cancer agent .

Case Study 1: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.

Case Study 2: Colon Cancer

A separate study focused on HT-29 colon cancer cells demonstrated that this compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include pesticidal carbamates and sulfonamides, such as fenoxycarb, desmedipham, and hydroprene. Below is a comparative analysis based on functional groups, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

*Molecular weights and logP values for the target compound are estimated using computational tools (e.g., ChemDraw); values for analogs are literature-derived.

Key Findings:

Structural Differences: Unlike fenoxycarb and desmedipham, which are carbamates, the target compound features a sulfonamido group. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which may enhance binding to enzymatic targets (e.g., proteases or carbonic anhydrases) compared to carbamates . The 4-fluorophenoxypropyl chain in the target compound replaces the diphenylether or phenylurethane groups in analogs.

Biological Activity: Fenoxycarb and hydroprene act as insect growth regulators by mimicking juvenile hormones. The target compound’s piperidine-sulfonamido structure suggests a divergent mechanism, possibly targeting neuronal or metabolic enzymes in pests. Desmedipham inhibits photosynthesis in weeds, a mode of action unlikely for the target compound due to its lack of a phenylurethan moiety.

Physicochemical Properties :

- The target compound’s estimated logP (~3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with hydroprene’s higher logP (5.6), which favors cuticle penetration in insects but may limit systemic distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.